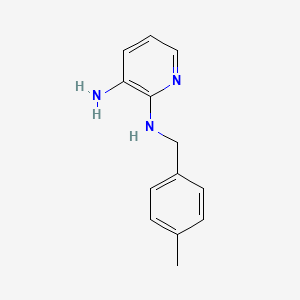
3-(Benzyloxy)-4-isopropoxybenzaldehyde
概要
説明
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzylic halides, which show enhanced reactivity due to the adjacent aromatic ring .Chemical Reactions Analysis
Benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially apply to “3-(Benzyloxy)-4-isopropoxybenzaldehyde”, but specific chemical reactions involving this compound are not documented.科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis Processes : 3-(Benzyloxy)-4-isopropoxybenzaldehyde, a related compound to 4-benzyloxy-2-methoxybenzaldehyde, can be synthesized through O-alkylation and Vilsmeier-Hack (V-H) reactions. This process achieved an overall yield of 82.26% under optimal conditions, indicating a highly efficient synthetic route (Lu Yong-zhong, 2011).
- Role in Compound Synthesis : It plays a crucial role in the total synthesis of complex organic compounds, like neolignans, via condensation reactions. These synthesis processes are significant in the preparation of various bioactive and structurally diverse molecules (H. Tanaka, I. Kato, K. Ito, 1987).
Catalysis and Reaction Enhancement
- Catalytic Activity : It can be involved in catalyzed reactions, such as the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization, highlighting its potential in enhancing the efficiency of certain chemical transformations. This catalysis is valuable for pharmaceutical and fundamental research applications (Jian'an Jiang et al., 2014).
Applications in Material Science
- Synthesis of Thermosets : Derivatives of this compound have been used in the synthesis of benzoxazines with different linkages, which are crucial in the development of advanced thermoset polymers. These polymers have diverse applications, including in the aerospace and automotive industries (C. Lin et al., 2009).
- Development of Conductive Polymers : It is also involved in the synthesis of electrically conductive pristine polyazomethines, which have potential applications in electronic devices due to their conductivity properties (A. Hafeez et al., 2019).
Biochemical Applications
- Role in Biosynthesis : It has been used in the biosynthesis of compounds like 4-hydroxy benzylideneacetone, showcasing its role in enzymatic reactions and potential applications in the production of natural product derivatives (Xingmiao Zhu et al., 2022).
作用機序
将来の方向性
Future research could focus on the synthesis, characterization, and potential applications of “3-(Benzyloxy)-4-isopropoxybenzaldehyde”. For instance, benzylic oxidation and reduction reactions could be explored . Additionally, the compound could be evaluated for potential biological activity, as has been done with similar compounds .
特性
IUPAC Name |
3-phenylmethoxy-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-13(2)20-16-9-8-15(11-18)10-17(16)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDIDXDXKXZPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

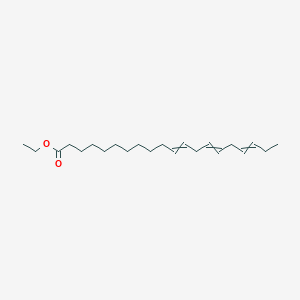

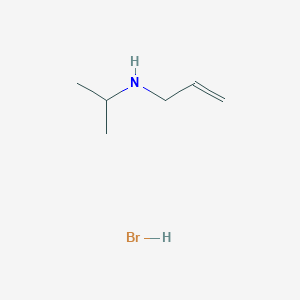
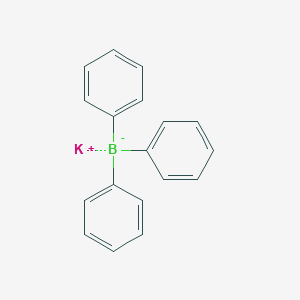


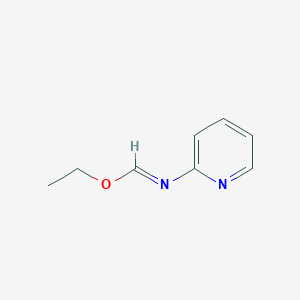


![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B3176557.png)
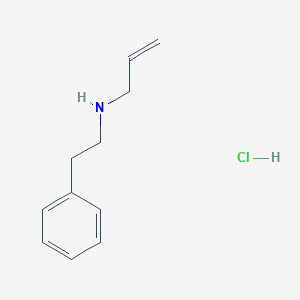
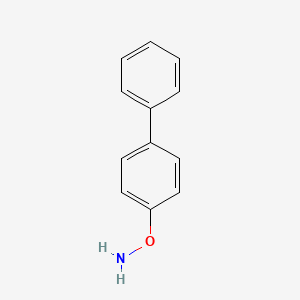
![5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine](/img/structure/B3176585.png)
